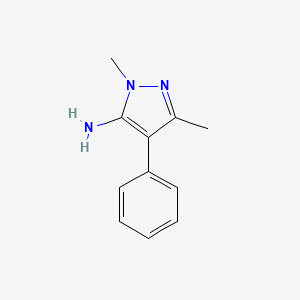

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCIAKCHUXQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363624 | |

| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3654-22-6 | |

| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine. This molecule, possessing a highly substituted pyrazole core, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of related 4-aryl-5-aminopyrazole scaffolds. This document details a robust synthetic protocol, outlines a thorough characterization workflow, and discusses the potential applications of this compound, thereby serving as a valuable resource for scientists engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring, coupled with its metabolic stability, has led to its incorporation into numerous clinically approved drugs. The 5-aminopyrazole moiety, in particular, serves as a crucial synthon for the construction of fused heterocyclic systems with enhanced biological profiles, such as pyrazolopyridines and pyrazolopyrimidines. The introduction of a phenyl group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring in the title compound, this compound, is anticipated to modulate its physicochemical and biological properties, making it a compelling target for synthesis and further investigation.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a classical cyclocondensation reaction. The most logical disconnection points to a β-ketonitrile and a substituted hydrazine as the primary starting materials. This approach is widely recognized for its reliability and versatility in constructing the pyrazole core.

-

Diagram of the Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

The chosen synthetic strategy involves the initial preparation of α-phenylacetoacetonitrile (APAAN) via a Claisen condensation of benzyl cyanide and ethyl acetate. Subsequently, APAAN undergoes a cyclocondensation reaction with methylhydrazine to yield the desired this compound.

Experimental Protocols

Synthesis of α-Phenylacetoacetonitrile (APAAN)

This procedure is adapted from the well-established method described in Organic Syntheses.[1]

Reaction Scheme:

C₆H₅CH₂CN + CH₃COOC₂H₅ → C₆H₅CH(CN)COCH₃

Materials and Reagents:

-

Benzyl cyanide

-

Ethyl acetate (dry)

-

Sodium ethoxide

-

Absolute ethanol

-

Ether

-

Glacial acetic acid

-

Methyl alcohol

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving clean sodium in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

-

To the hot sodium ethoxide solution, a mixture of benzyl cyanide and dry ethyl acetate is added.

-

The mixture is heated under reflux for two hours and then allowed to stand overnight.

-

The resulting sodium salt of α-phenylacetoacetonitrile is collected by filtration, washed with ether, and then dissolved in water at room temperature.

-

The solution is cooled to 0°C, and the nitrile is precipitated by the slow addition of glacial acetic acid, maintaining the temperature below 10°C.

-

The crude α-phenylacetoacetonitrile is collected by suction filtration, washed with water, and can be purified by recrystallization from methyl alcohol.

Synthesis of this compound

This protocol is based on general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[2]

Reaction Scheme:

C₆H₅CH(CN)COCH₃ + CH₃NHNH₂ → this compound

Materials and Reagents:

-

α-Phenylacetoacetonitrile (APAAN)

-

Methylhydrazine

-

Anhydrous ethanol

-

Concentrated hydrochloric acid

-

30% Sodium hydroxide solution

-

Isopropanol

Procedure:

-

In a three-necked flask equipped with a thermometer and a reflux condenser, add methylhydrazine and anhydrous ethanol.

-

Under stirring, add α-phenylacetoacetonitrile.

-

Adjust the pH of the mixture to approximately 2.5 with concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, basify the reaction mixture to a pH of around 13 with a 30% sodium hydroxide solution.

-

The precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from isopropanol and dried to yield this compound.

-

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Melting Point | 124.45 °C | [4] |

| Water Solubility | 615.66 mg/L | [4] |

| Appearance | Expected to be a solid at room temperature | [3] |

Spectroscopic Analysis

Note: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

4.2.1. ¹H NMR Spectroscopy (Predicted)

-

δ ~ 2.1-2.3 ppm (s, 3H): Methyl protons at the C3 position of the pyrazole ring.

-

δ ~ 3.5-3.7 ppm (s, 3H): Methyl protons on the N1 nitrogen of the pyrazole ring.

-

δ ~ 4.5-5.5 ppm (br s, 2H): Protons of the amino group at the C5 position. The chemical shift and peak shape can vary with solvent and concentration.

-

δ ~ 7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group at the C4 position.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

-

δ ~ 10-15 ppm: Carbon of the C3-methyl group.

-

δ ~ 30-35 ppm: Carbon of the N1-methyl group.

-

δ ~ 105-115 ppm: C4 carbon of the pyrazole ring.

-

δ ~ 125-130 ppm: Aromatic carbons of the phenyl group.

-

δ ~ 135-140 ppm: Quaternary carbon of the phenyl group attached to the pyrazole ring.

-

δ ~ 140-145 ppm: C5 carbon of the pyrazole ring.

-

δ ~ 148-155 ppm: C3 carbon of the pyrazole ring.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching vibrations of the primary amine (two bands) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching (methyl groups) |

| ~1620 | N-H scissoring vibration |

| ~1590, 1490, 1450 | C=C and C=N stretching vibrations of the pyrazole and phenyl rings |

4.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 187.1109 (calculated for C₁₁H₁₃N₃)

-

Major Fragmentation Pathways: Loss of methyl groups, cleavage of the phenyl group, and fragmentation of the pyrazole ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate for MS compatibility) would be a good starting point for method development.

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care in a well-ventilated area.[5][6]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

Applications in Drug Discovery

The 4-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise as:

-

Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.

-

Anticancer Agents: Many pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: The structural similarity of some pyrazoles to existing non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential in this therapeutic area.

The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a convenient handle for further functionalization, allowing for the exploration of a diverse chemical space in drug discovery programs.

Conclusion

This technical guide has provided a detailed roadmap for the synthesis and characterization of this compound. The outlined synthetic strategy is based on established and reliable chemical transformations. The comprehensive characterization plan, including predicted spectroscopic data, will aid researchers in confirming the structure and purity of the synthesized compound. Given the significant therapeutic potential of the 4-aryl-5-aminopyrazole scaffold, this guide is intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]

-

Chemchart. This compound (3654-22-6). [Link]

-

Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

-

PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

PubMed Central. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. [Link]

-

Chemical Synthesis Database. 1,3-dimethyl-4-(5-phenylpentyl)-1H-pyrazol-5-amine. [Link]

-

Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

ResearchGate. Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed. 1,3-Dimethyl-4-phenyl-sulfanyl-1H-pyrazol-5-ol. [Link]

Sources

- 1. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Screening of Novel Pyrazole Derivatives

Introduction: The Enduring Potency of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized by Ludwig Knorr in 1883, its derivatives have become foundational components in a vast array of pharmaceuticals, demonstrating the remarkable versatility of this chemical motif.[4][5] The presence of the pyrazole core in blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex®), the anti-obesity drug Rimonabant, and the anticancer agent Crizotinib underscores its profound impact on modern medicine.[1][6][7][8][9]

The power of the pyrazole ring lies in its unique electronic properties and its ability to serve as a versatile template for structural modification.[10] The two nitrogen atoms provide sites for hydrogen bonding and coordination, while the carbon atoms can be functionalized to modulate steric, electronic, and pharmacokinetic properties. This inherent adaptability allows for the fine-tuning of molecular interactions with biological targets, leading to compounds with high potency and selectivity.[11][12] Consequently, pyrazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][2][5][13][14]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis and biological evaluation of novel pyrazole derivatives. Moving beyond simple recitation of protocols, we will delve into the strategic and mechanistic considerations that underpin successful discovery campaigns, offering field-proven insights to navigate the path from initial synthesis to biological validation.

Section 1: The Strategic Synthesis of Pyrazole Scaffolds

The construction of the pyrazole core is a well-established field, yet innovation continues to refine and expand the synthetic chemist's toolkit. The choice of synthetic strategy is paramount, dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

Foundational Chemistry: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[15][16][17] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18][19]

Causality Behind the Choice: The elegance of the Knorr synthesis lies in its simplicity and the ready availability of starting materials. The 1,3-dicarbonyl moiety provides the C-C-C backbone, while the hydrazine delivers the N-N unit. The reaction's course is driven by the formation of a stable, aromatic pyrazole ring.[17] The choice of acid catalyst (often a few drops of a strong mineral or organic acid) is critical; it protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine, thereby initiating the condensation cascade.[15][18][19]

Mechanism Overview:

-

Hydrazone Formation: The hydrazine first condenses with one of the carbonyl groups to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to yield the aromatic pyrazole.[15][17]

A significant consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[2][18] Steric and electronic factors of the substituents on the dicarbonyl compound often govern this selectivity.

Modern Advances: Multicomponent Reactions (MCRs)

In the quest for efficiency and sustainability, multicomponent reactions (MCRs) have emerged as a powerful strategy for pyrazole synthesis.[3] MCRs combine three or more starting materials in a single pot to form a product that incorporates substantial parts of all reactants, adhering to the principles of atom and step economy.[3][20][21]

Causality Behind the Choice: MCRs are designed for operational simplicity and molecular diversity. By converging multiple bond-forming events into a single, often catalytic, process, they bypass the need for isolating intermediates, saving time, solvents, and resources.[22][23] This approach is particularly advantageous in library synthesis for high-throughput screening, where rapid generation of diverse analogues is essential.

A common MCR strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine.[1][23] The reaction often proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration, all orchestrated in one pot.[20]

Enabling Technology: Microwave-Assisted Synthesis

Microwave irradiation has revolutionized synthetic organic chemistry by dramatically reducing reaction times, often from hours to minutes.[24][25][26][27]

Causality Behind the Choice: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional methods.[25][27] This can lead to higher yields, improved purity, and the ability to drive difficult reactions to completion.[25][26] For pyrazole synthesis, microwave assistance can significantly accelerate classical condensations and multicomponent reactions, making it an invaluable tool for rapid lead generation.[24][27][28] Many syntheses can be performed in greener solvents like water or ethanol, or even under solvent-free conditions.[24][25]

Detailed Protocol: A Representative Microwave-Assisted Synthesis

This protocol describes the synthesis of 1,3,5-substituted pyrazole derivatives via a microwave-assisted condensation, a common and efficient method.[2]

Objective: To synthesize a library of 1,3,5-substituted pyrazoles from chalcone intermediates.

Materials:

-

Substituted Chalcones (α,β-unsaturated ketones)

-

Hydrazine Hydrate or Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Microwave Synthesizer

Step-by-Step Methodology:

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine the chalcone (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (3 mL).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100-120 °C for 5-15 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is typically poured into ice-cold water. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

Self-Validation: The protocol is self-validating through consistent monitoring. TLC analysis should show the disappearance of the chalcone starting material and the appearance of a new, single spot corresponding to the pyrazole product. The final characterization data must be consistent with the expected structure.

Section 2: Biological Evaluation: Unveiling Therapeutic Potential

Once a novel pyrazole derivative is synthesized and purified, the next critical phase is to determine its biological activity. The broad therapeutic relevance of pyrazoles necessitates a diverse array of screening assays.[1][4][5][14]

Anticancer Activity Screening

Many pyrazole derivatives have shown potent anticancer activity by targeting various cellular mechanisms, including kinase inhibition, tubulin polymerization, and apoptosis induction.[29][30][31][32][33] A primary and fundamental screen is to assess the compound's general cytotoxicity against cancer cell lines.

The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36]

Principle of the Assay: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[34][35][37] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[35][36] The amount of formazan produced is directly proportional to the number of viable cells.[35] The insoluble crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[34][37]

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of novel pyrazole derivatives on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Novel pyrazole derivatives (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)[34]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[35] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[35]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[38]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.[38]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[37][38] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[34]

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.[34][35]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[39][40] Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][10] A common primary screening method is the agar diffusion assay.

This method is a simple, preliminary technique to determine if a compound has antimicrobial activity.[40]

Principle of the Assay: A petri dish containing a solid nutrient agar is uniformly inoculated with a test microorganism. The test compound is introduced into a well cut into the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[40]

Detailed Protocol: Agar Well Diffusion Assay

Objective: To perform a primary screen of novel pyrazole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Nutrient Agar or Mueller-Hinton Agar

-

Sterile petri dishes

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Pyrazole derivatives (dissolved in DMSO)

-

Positive control (e.g., Ampicillin solution)

-

Negative control (DMSO)

Step-by-Step Methodology:

-

Prepare Agar Plates: Prepare and sterilize the nutrient agar according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow them to solidify.

-

Inoculate Plates: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of an agar plate to create a bacterial lawn.

-

Create Wells: Use a sterile cork borer to punch uniform wells into the agar.

-

Add Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of each pyrazole solution, the positive control, and the negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter (in mm) of the clear zone around each well where bacterial growth has been inhibited.

-

Interpretation: The presence of a clear zone indicates antimicrobial activity. A larger zone diameter suggests greater potency. The negative control (DMSO) should show no zone of inhibition.

Section 3: Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing and screening a library of compounds is to establish a Structure-Activity Relationship (SAR). SAR studies correlate the specific structural features of a molecule with its observed biological activity.[11][41][12][42]

For example, in the development of the COX-2 inhibitor Celecoxib, it was determined that a para-sulfamoylphenyl group at the N1 position of the pyrazole ring was crucial for potent and selective inhibition.[43] Similarly, substituting the C3 position with a trifluoromethyl group provided superior selectivity and potency compared to a simple methyl group.[43]

By systematically modifying the substituents at different positions of the pyrazole ring (R¹, R³, R⁴, R⁵) and observing the resulting changes in biological activity (e.g., IC₅₀ values or zone of inhibition diameters), researchers can build a predictive model for designing more potent and selective compounds.

Data Summary for SAR Analysis

Summarizing screening data in a clear, tabular format is essential for comparative analysis and identifying trends.

| Compound ID | R¹ Substituent | R³ Substituent | R⁵ Substituent | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial Zone (mm) vs. S. aureus |

| PYZ-001 | H | -CF₃ | p-Tolyl | 15.2 | 8 |

| PYZ-002 | 4-Sulfamoylphenyl | -CF₃ | p-Tolyl | 0.85 | 10 |

| PYZ-003 | 4-Sulfamoylphenyl | -CH₃ | p-Tolyl | 9.7 | 9 |

| PYZ-004 | 4-Sulfamoylphenyl | -CF₃ | Phenyl | 1.1 | 11 |

| PYZ-005 | 4-Sulfamoylphenyl | -CF₃ | 4-Chlorophenyl | 0.45 | 18 |

Analysis of Hypothetical Data:

-

Impact of R¹: Comparing PYZ-001 and PYZ-002 , the addition of the 4-sulfamoylphenyl group at R¹ dramatically increases anticancer potency, highlighting its importance for this activity.

-

Impact of R³: Comparing PYZ-002 and PYZ-003 , the trifluoromethyl group at R³ is clearly superior to the methyl group for anticancer activity.

-

Impact of R⁵: Comparing PYZ-002 , PYZ-004 , and PYZ-005 , adding a chlorine atom to the phenyl ring at R⁵ significantly enhances both anticancer and antimicrobial activity, suggesting this position is a key site for further optimization.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. By combining modern synthetic methodologies like multicomponent and microwave-assisted reactions with robust biological screening protocols, researchers can efficiently generate and evaluate diverse chemical libraries. The true power of this process is realized in the systematic analysis of the resulting data to build clear structure-activity relationships. These insights guide the iterative process of drug design, paving the way for the development of next-generation pyrazole-based drugs with enhanced potency, selectivity, and safety profiles. Future research will undoubtedly leverage advances in computational chemistry and artificial intelligence to further accelerate the design-synthesize-test cycle, unlocking the full therapeutic potential of this remarkable heterocycle.

References

-

Lan-Hargest, H. Y. et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-775. Available at: [Link]

-

El-Sayed, M. A. A. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(9), 2097. Available at: [Link]

-

Kumari, S. et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(2), 52. Available at: [Link]

-

Al-Hourani, B. J. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

-

Hamad, A. A. et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882. Available at: [Link]

-

Mondal, S. et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11693-11703. Available at: [Link]

-

Al-Zoubi, R. M. et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 28(11), 4529. Available at: [Link]

-

Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. Available at: [Link]

-

Li, Y. et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 60(16), 4049-4056. Available at: [Link]

-

Sharma, R. et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(26), 18580-18602. Available at: [Link]

-

Akhtar, M. J. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4734. Available at: [Link]

-

Huffman, J. W. et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-775. Available at: [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Hamad, A. A. et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters, 8(4), 867-882. Available at: [Link]

-

El-Sayed, M. A. A. et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

-

Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

-

Loidl, M. et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(18), 1747-1760. Available at: [Link]

-

Kumar, R. et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Research Journal of Pharmacy, 4(1), 1-10. Available at: [Link]

-

Shinde, S. et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

-

Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16). Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Huffman, J. W. et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–775. Available at: [Link]

-

American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. Available at: [Link]

-

Liu, X. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

-

Nikpassand, M. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1245-1271. Available at: [Link]

-

Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]

-

Valgas, C. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 219, 106962. Available at: [Link]

-

Wikipedia. (n.d.). Celecoxib. Available at: [Link]

-

Al-Ostath, A. et al. (2020). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Current Microwave Chemistry, 7(2), 123-130. Available at: [Link]

-

Liu, X. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hamad, A. A. et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters, 8(4), 867-882. Available at: [Link]

-

Kumar, S. et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research, 3(2), 218-225. Available at: [Link]

-

Slideshare. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

-

StatPearls. (2024). Celecoxib. NCBI Bookshelf. Available at: [Link]

-

PharmaCompass. (n.d.). Celecoxib. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of some drugs endowed with the pyrazole structure... Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Wang, W. et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(10), 1667. Available at: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

-

Open Ukrainian Citation Index. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Recent Patents on Anti-Infective Drug Discovery, 7(1), 4-13. Available at: [Link]

-

MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(21), 13532. Available at: [Link]

-

Wang, D. et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Briefings in Bioinformatics, 22(5). Available at: [Link]

-

International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, 8(6). Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. jchr.org [jchr.org]

- 6. Celecoxib | 169590-42-5 [chemicalbook.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. knorr pyrazole synthesis | PPTX [slideshare.net]

- 17. chemhelpasap.com [chemhelpasap.com]

- 18. jk-sci.com [jk-sci.com]

- 19. name-reaction.com [name-reaction.com]

- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Recent advances in the multicomponent synthesis of pyrazoles [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 24. mdpi.com [mdpi.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 33. ijnrd.org [ijnrd.org]

- 34. MTT assay protocol | Abcam [abcam.com]

- 35. clyte.tech [clyte.tech]

- 36. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 37. broadpharm.com [broadpharm.com]

- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 40. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 41. pubs.acs.org [pubs.acs.org]

- 42. scispace.com [scispace.com]

- 43. Celecoxib - Wikipedia [en.wikipedia.org]

One-Pot Synthesis of Substituted Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the cannabinoid receptor antagonist rimonabant. The continued exploration of pyrazole derivatives as potential therapeutic agents underscores the need for efficient, versatile, and sustainable synthetic methodologies. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to access molecular diversity and complexity in a single synthetic operation, aligning with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core one-pot methodologies for the synthesis of substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic principles to empower rational reaction design and optimization.

Strategic Approaches to One-Pot Pyrazole Synthesis

The construction of the pyrazole ring in a one-pot fashion primarily relies on the reaction of a binucleophilic hydrazine source with a three-carbon electrophilic synthon. The diverse strategies to generate these synthons in situ and the various catalysts employed form the basis of the methodologies discussed herein.

The Knorr Pyrazole Synthesis and its One-Pot Variants

The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] This venerable reaction has been adapted into numerous one-pot protocols, enhancing its efficiency and scope.

Causality Behind Experimental Choices: The choice of an acid or base catalyst is crucial in the Knorr synthesis. Acid catalysis protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. The regioselectivity of the initial attack on unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic nature of the substituents and the reaction pH.[6]

Mechanistic Pathway: Knorr Pyrazole Synthesis

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the hydrazine.[6][7]

Figure 1: Mechanistic overview of the Knorr pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from a Ketone and an Acid Chloride

This protocol demonstrates an efficient one-pot synthesis where the 1,3-dicarbonyl intermediate is generated in situ.[8]

-

Step 1: Enolate Formation. Dissolve the ketone (2 mmol) in 5 mL of dry toluene in a screw-cap vial under a nitrogen atmosphere and cool to 0 °C. Add LiHMDS (2.1 mL, 1.0 M in THF, 2.1 mmol) quickly via syringe with stirring.

-

Step 2: Acylation. After 1 minute, add the acid chloride (1 mmol) in one portion with stirring.

-

Step 3: Quenching and Cyclization. Remove the vial from the ice bath and let it stand for 1 minute. Add 2 mL of acetic acid with stirring. To the resulting solution, add 10 mL of ethanol and 5 mL of THF to form a homogeneous mixture. Add hydrazine hydrate (2 mL, 34.3 mmol) and allow the mixture to auto-reflux for 5 minutes.

-

Step 4: Work-up and Purification. Add the reaction mixture to a 1.0 M NaOH solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Three-Component Synthesis: The Aldehyde-Ketone-Hydrazine Condensation

This powerful multicomponent approach combines an aldehyde, a ketone (often an acetophenone derivative), and a hydrazine in a single pot to construct polysubstituted pyrazoles.[3][8][9]

Causality Behind Experimental Choices: The reaction often proceeds via an initial condensation between the aldehyde and ketone to form an α,β-unsaturated carbonyl intermediate (a chalcone). The choice of catalyst can influence the rate of both the initial condensation and the subsequent cyclization. Nickel-based heterogeneous catalysts have shown excellent activity and reusability in this transformation.[10]

Mechanistic Pathway: Three-Component Pyrazole Synthesis

The reaction typically begins with the formation of an α,β-unsaturated ketone, which then undergoes a Michael addition-cyclization sequence with the hydrazine.

Figure 2: General mechanistic pathway for the three-component synthesis of pyrazoles.

Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles [10]

-

Step 1: Hydrazone Formation. In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL). Stir the mixture for 30 minutes at room temperature.

-

Step 2: Condensation and Cyclization. Add benzaldehyde (0.1 mol) dropwise to the reaction mixture and continue stirring for 3 hours at room temperature.

-

Step 3: Work-up and Purification. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials. The crude product can be purified by recrystallization from methanol or by column chromatography. The catalyst can be recovered by filtration for reuse.

Four-Component Synthesis of Fused Pyrazoles: The Pyranopyrazole Example

Four-component reactions offer an even higher level of molecular complexity in a single step. A prominent example is the synthesis of pyranopyrazoles, which are of significant interest due to their diverse biological activities.[11][12][13]

Causality Behind Experimental Choices: This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. The choice of catalyst is critical, with various options ranging from organocatalysts like citric acid or glycine to nanocatalysts such as copper oxide nanoparticles, each offering advantages in terms of yield, reaction time, and environmental impact.[11][13][14]

Mechanistic Pathway: Four-Component Synthesis of Pyranopyrazoles

The mechanism is complex and can proceed through different pathways. A plausible route involves the initial formation of a pyrazolone from the β-ketoester and hydrazine, and a Knoevenagel condensation product from the aldehyde and malononitrile. These two intermediates then undergo a Michael addition followed by cyclization.[15]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 7. name-reaction.com [name-reaction.com]

- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

The Analytical Lens: A Technical Guide to the Spectroscopic Analysis of 4-Phenyl-1H-pyrazol-5-amine Analogues

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The precise elucidation of the structure and physicochemical properties of its analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of these valuable compounds. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectroscopic output. This guide is intended to serve as a valuable resource for researchers actively engaged in the synthesis and characterization of novel pyrazole-based therapeutic agents.

The Central Role of 4-Phenyl-1H-pyrazol-5-amine Analogues in Drug Discovery

Substituted pyrazoles are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The 4-phenyl-1H-pyrazol-5-amine core, in particular, has garnered significant attention due to its presence in a variety of compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the phenyl ring and the pyrazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. Consequently, a robust and unambiguous spectroscopic characterization is not merely a routine analytical step but a critical component of the iterative cycle of design, synthesis, and evaluation that drives modern drug discovery. A thorough spectroscopic analysis confirms the successful synthesis of the target molecule, elucidates its precise three-dimensional structure, and provides insights into its electronic properties, all of which are crucial for building predictive SAR models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-phenyl-1H-pyrazol-5-amine analogues, both ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR Experimental Choices

The choice of deuterated solvent is a critical first step. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed for this class of compounds due to its excellent solubilizing power for polar molecules and its ability to slow down the exchange of labile protons (NH and NH₂), often allowing for their observation in the ¹H NMR spectrum. For less polar analogues, chloroform-d (CDCl₃) may be a suitable alternative.

A standard NMR analysis workflow for a novel 4-phenyl-1H-pyrazol-5-amine analogue is as follows:

Caption: A typical workflow for the NMR analysis of a novel pyrazole analogue.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-phenyl-1H-pyrazol-5-amine analogue.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 180 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Spectral Interpretation: Unraveling the Structure

The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecule.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 4-Phenyl-1H-pyrazol-5-amine Analogues (in DMSO-d₆)

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Pyrazole C3-H | 7.5 - 8.0 (s) | 135 - 145 | The chemical shift is sensitive to substituents on the N1-phenyl ring. |

| Phenyl H (ortho) | 7.6 - 7.8 (d or m) | 125 - 130 | |

| Phenyl H (meta) | 7.3 - 7.5 (t or m) | 128 - 130 | |

| Phenyl H (para) | 7.1 - 7.3 (t or m) | 120 - 125 | |

| NH₂ | 5.0 - 6.0 (br s) | - | Often a broad singlet, exchangeable with D₂O. |

| NH | 11.0 - 12.5 (br s) | - | Often a very broad singlet, exchangeable with D₂O. |

| Pyrazole C3 | - | 135 - 145 | |

| Pyrazole C4 | - | 100 - 110 | Highly shielded carbon. |

| Pyrazole C5 | - | 150 - 160 | Deshielded due to the adjacent amino group. |

| Phenyl C (ipso) | - | 130 - 140 |

Note: These are approximate ranges and can vary based on the specific substituents on the phenyl ring.

Expert Insights: The presence of tautomerism in N-unsubstituted pyrazoles can lead to broadened signals or an average of signals in the NMR spectra. Low-temperature NMR experiments can sometimes "freeze out" the tautomers, allowing for the observation of distinct signals for each form. 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex analogues.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Causality Behind IR Vibrational Modes

The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of specific bonds within the molecule. For 4-phenyl-1H-pyrazol-5-amine analogues, key vibrational modes include the N-H stretches of the amine and pyrazole ring, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the rings, and C-N stretching. The position, intensity, and shape of these absorption bands provide a characteristic fingerprint of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (1-2 mg) of the solid 4-phenyl-1H-pyrazol-5-amine analogue onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum of a typical 4-phenyl-1H-pyrazol-5-amine analogue will exhibit several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for 4-Phenyl-1H-pyrazol-5-amine Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3450 - 3300 | Medium, two bands | Asymmetric and symmetric stretching of the primary amine.[1] |

| N-H Stretch (pyrazole) | 3300 - 3100 | Broad, Medium | Often overlaps with C-H stretches. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds.[2] |

| C=N Stretch (pyrazole) | 1640 - 1590 | Medium to Strong | |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium, multiple bands | |

| N-H Bend (amine) | 1650 - 1580 | Medium | |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | [3] |

Expert Insights: The N-H stretching region is particularly informative. A primary amine (NH₂) will typically show two distinct bands due to symmetric and asymmetric stretching modes.[3] The broadness of the N-H stretch from the pyrazole ring is often indicative of hydrogen bonding in the solid state. The fingerprint region (below 1500 cm⁻¹) contains a wealth of complex vibrations and, while often difficult to assign completely, provides a unique pattern for each analogue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The Causality Behind Ionization and Fragmentation

In a typical mass spectrometer, molecules are first ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ions can then be fragmented by collision with an inert gas. The way a molecule fragments is not random; it breaks at its weakest bonds and in ways that form stable charged fragments. The fragmentation pattern is therefore a characteristic feature of the molecular structure.

Caption: A simplified workflow of a mass spectrometry experiment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An ESI or EI mass spectrometer, often coupled to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS). High-resolution instruments (e.g., TOF, Orbitrap) are preferred for accurate mass measurements.

Sample Preparation (for direct infusion ESI):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

Capillary Voltage and Temperature: Optimize for the specific compound and instrument.

Spectral Interpretation: Molecular Ion and Fragmentation Patterns

The primary piece of information from a mass spectrum is the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI), which confirms the molecular weight of the compound. The fragmentation pattern provides clues to the structure. For 4-phenyl-1H-pyrazol-5-amine analogues, common fragmentation pathways may include:

-

Loss of small neutral molecules: such as HCN or NH₃ from the pyrazole ring.

-

Cleavage of the phenyl group.

-

Fragmentation of substituents on the phenyl ring.

The fragmentation of the pyrazole ring itself is a key diagnostic feature. For instance, the loss of HCN from the molecular ion is a common fragmentation pathway for pyrazoles.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems, such as the aromatic rings in 4-phenyl-1H-pyrazol-5-amine analogues.

The Causality Behind Electronic Transitions

Molecules with π-electrons, such as those in aromatic rings and double bonds, can absorb energy in the UV-Vis range, promoting an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The wavelength of maximum absorbance (λ_max) is related to the energy difference between these orbitals. The extent of conjugation and the presence of electron-donating or electron-withdrawing groups can significantly affect this energy gap and thus the λ_max.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the pyrazole analogue of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.

-

Use the same solvent as a blank to zero the spectrophotometer.

Data Acquisition:

-

Wavelength Range: Scan from approximately 200 to 400 nm.

-

Scan Speed: Medium.

-

Record the absorbance spectrum and note the λ_max values.

Spectral Interpretation: λ_max and Substituent Effects

The UV-Vis spectrum of a 4-phenyl-1H-pyrazol-5-amine analogue will typically show strong absorptions corresponding to π → π* transitions. The position of the λ_max is sensitive to the electronic nature of the substituents on the phenyl ring.

-

Electron-donating groups (e.g., -OCH₃, -NH₂) on the phenyl ring tend to cause a bathochromic shift (shift to longer wavelengths) of the λ_max due to an extension of the conjugated system.

-

Electron-withdrawing groups (e.g., -NO₂, -CN) can also lead to a bathochromic shift, particularly if they are involved in a "push-pull" system with the amino group.[4][5]

The molar absorptivity (ε), calculated using the Beer-Lambert law (A = εcl), is a measure of the probability of the electronic transition and is also a characteristic property of the compound.

Conclusion: An Integrated Approach to Structural Verification

The robust characterization of 4-phenyl-1H-pyrazol-5-amine analogues is best achieved through an integrated spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, mass spectrometry confirms the molecular weight and provides fragmentation data, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By synergistically applying these powerful analytical tools, researchers can confidently elucidate the structures of novel pyrazole derivatives, paving the way for a deeper understanding of their therapeutic potential and accelerating the drug discovery process.

References

- Green, T. H., & Wuts, P. G. M. (2021). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. (2025).

-

Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. (2025). [Link]

-

Different types of amines in FT-IR spectroscopy. analyzetest.com. (2021). [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. (2023). [Link]

-

4-Phenyl-1H-pyrazol-5-amine. PubChem. (n.d.). [Link]

-

Contents. The Royal Society of Chemistry. (n.d.). [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Wiley Online Library. (2012). [Link]

- New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry.

-

IR Absorption Table. University of Colorado Boulder. (n.d.). [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. (2022). [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health. (n.d.). [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. (n.d.). [Link]

-

Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed. (2018). [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. (n.d.). [Link]

- Mass spectrometric study of some pyrazoline derivatives.

-

(a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b). ResearchGate. (n.d.). [Link]

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. (n.d.). [Link]

-

Interpreting Infrared Spectra. Specac Ltd. (n.d.). [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. (n.d.). [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health. (2021). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. (n.d.). [Link]

Sources

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Introduction

This compound (CAS No: 3654-22-6) is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3][4] This compound, featuring methyl groups at the N1 and C3 positions, a phenyl group at C4, and a crucial amino group at the C5 position, serves as a versatile building block in organic synthesis. The C5-amino group, in particular, is a key functional handle that dictates much of the molecule's reactivity, making it an important precursor for the synthesis of fused heterocyclic systems with diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The fundamental properties of a molecule are critical for its application in synthesis and material science. Key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3654-22-6 | [1] |

| Molecular Formula | C₁₁H₁₃N₃ | Inferred from Structure |

| Molecular Weight | 187.24 g/mol | Inferred from Formula |

| Appearance | Not specified; likely a solid at room temperature | General knowledge |

| Melting Point | Data not available in provided search results | |

| Boiling Point | Data not available in provided search results | |

| Solubility | Data not available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃), likely appearing as singlets in the upfield region (δ 2.0-4.0 ppm). The protons of the phenyl group would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the two distinct methyl carbons, the carbons of the pyrazole ring, and the carbons of the phenyl substituent. The C5 carbon, bonded to the amino group, would have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups. A crucial feature would be the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[9] Other expected absorptions include C-H stretches for the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).[8][10]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the phenyl substituent.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and highly effective method involves the condensation reaction between a β-ketonitrile and a substituted hydrazine.[7][11] For the target molecule, this involves the reaction of 2-phenylacetoacetonitrile with methylhydrazine.

The choice of methylhydrazine as a reagent introduces a critical challenge: regioselectivity. The asymmetrical hydrazine can attack either of the two electrophilic carbonyl carbons in the β-ketonitrile precursor (or its enol tautomer), potentially leading to two different regioisomeric pyrazoles. The reaction conditions—specifically the solvent and pH—are paramount in directing the cyclization to the desired product. Generally, reactions under neutral or basic conditions favor the formation of the 1,3-disubstituted-5-aminopyrazole isomer.

Proposed Synthetic Workflow

Sources

- 1. This compound (3654-22-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

An In-depth Technical Guide to Exploring the Biological Activity of Novel Pyrazole Derivatives

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs.[2][5][6] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the anabolic steroid Stanozolol, highlighting the therapeutic versatility of the pyrazole core.[5][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic exploration of the biological activities of novel pyrazole derivatives. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the causality behind experimental choices.